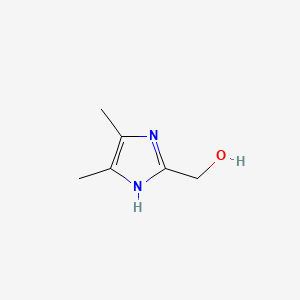

(4,5-dimethyl-1H-imidazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

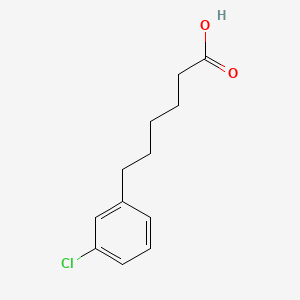

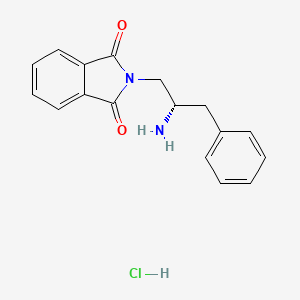

“(4,5-dimethyl-1H-imidazol-2-yl)methanol” is an organic compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .

Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis

The molecular structure of “(4,5-dimethyl-1H-imidazol-2-yl)methanol” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It also contains a methanol group attached to the imidazole ring .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including the formation of bonds during the synthesis of the imidazole .Scientific Research Applications

Synthesis of Other Compounds

Imidazoles are key components in the synthesis of functional molecules . They are used in the regiocontrolled synthesis of substituted imidazoles . The bonds formed during the formation of the imidazole are of particular interest .

Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are an important structural motif in functional molecules .

Dyes for Solar Cells and Other Optical Applications

Emerging research is looking into the use of imidazoles in dyes for solar cells and other optical applications .

Functional Materials

Imidazoles are being deployed in the development of functional materials .

Catalysis

Imidazoles are used in catalysis . Their versatility and utility in this area make them highly topical and necessary .

Cytotoxicity Testing

Imidazoles are used in cytotoxicity testing . For example, certain derivatives of imidazoles have been tested for their in vitro cytotoxic potency on a panel of human cancer cell lines .

properties

IUPAC Name |

(4,5-dimethyl-1H-imidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-5(2)8-6(3-9)7-4/h9H,3H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUICZARPZYJTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676283 |

Source

|

| Record name | (4,5-Dimethyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5-dimethyl-1H-imidazol-2-yl)methanol | |

CAS RN |

115245-13-1 |

Source

|

| Record name | (4,5-Dimethyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)

![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)

![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)